

"Methyl 1-pentyl-1H-indole-3-carboxylate" physical and chemical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 1-pentyl-1H-indole-3-carboxylate
Cat. No.:	B593000

[Get Quote](#)

A Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of **Methyl 1-pentyl-1H-indole-3-carboxylate**. The information is intended for use in forensic and research applications.

Core Chemical and Physical Characteristics

Methyl 1-pentyl-1H-indole-3-carboxylate is recognized as an analog of the synthetic cannabinoid PB-22, but it lacks the quinoline group.^{[1][2]} Its physiological and toxicological properties have not been extensively studied.^{[1][2]} The compound is primarily intended for forensic and research purposes.^{[1][2]}

Chemical Identifiers

A summary of the key chemical identifiers for **Methyl 1-pentyl-1H-indole-3-carboxylate** is provided below.

Identifier	Value
IUPAC Name	methyl 1-pentyl-1H-indole-3-carboxylate
Synonyms	1-pentyl-1H-indole-3-carboxylic acid, methyl ester
CAS Number	1338925-20-4 [1] [2] [3]
Molecular Formula	C ₁₅ H ₁₉ NO ₂ [1] [3]
Molecular Weight	245.3 g/mol [1] [3]
InChI	InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 [1]
InChI Key	FMSUKWLGFFSMTTP-UHFFFAOYSA-N [1]
SMILES	O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2 [1]

Physical and Chemical Properties

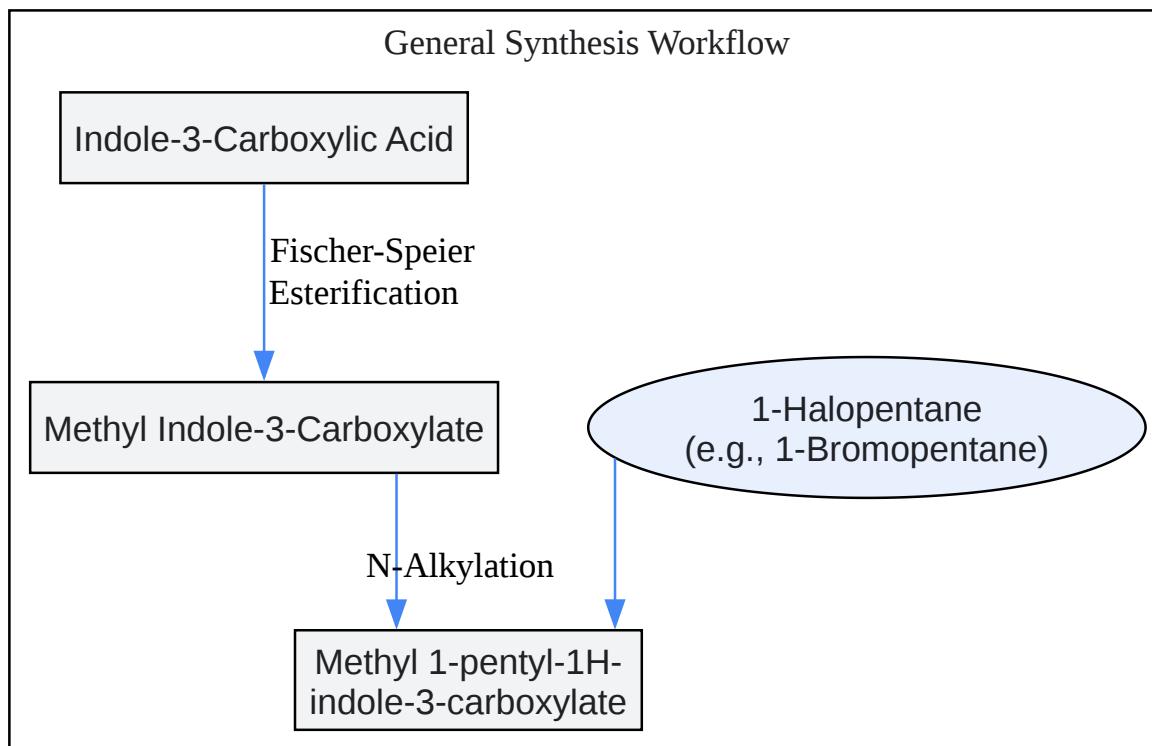
The table below outlines the known physical and chemical properties.

Property	Value
Appearance	Crystalline solid [1]
Purity	≥98% [1] [3]
Melting Point	46 - 49 °C [3]
Stability	Stable for ≥ 5 years when stored at -20°C [1]

Solubility Data

The solubility of **Methyl 1-pentyl-1H-indole-3-carboxylate** in various solvents has been determined.[\[1\]](#)

Solvent	Concentration
DMF	16 mg/ml
DMSO	16 mg/ml
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/ml
Ethanol	12.5 mg/ml


Spectral Data

Key spectral data for the characterization of this compound are listed below.

Spectral Data Type	Value
UV λ max	216, 289 nm[1][3]
Mass Spec (MH ⁺)	246.1 m/z[3]

Synthesis and Experimental Protocols

The synthesis of **Methyl 1-pentyl-1H-indole-3-carboxylate** typically involves a two-step process: the esterification of an indole-3-carboxylic acid core, followed by N-alkylation.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 1-pentyl-1H-indole-3-carboxylate**.

Detailed Protocol: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

This protocol details the synthesis of the intermediate, Methyl indole-3-carboxylate, from Indole-3-carboxylic acid. This is a foundational step before the N-alkylation stage.

1. Reaction Setup:

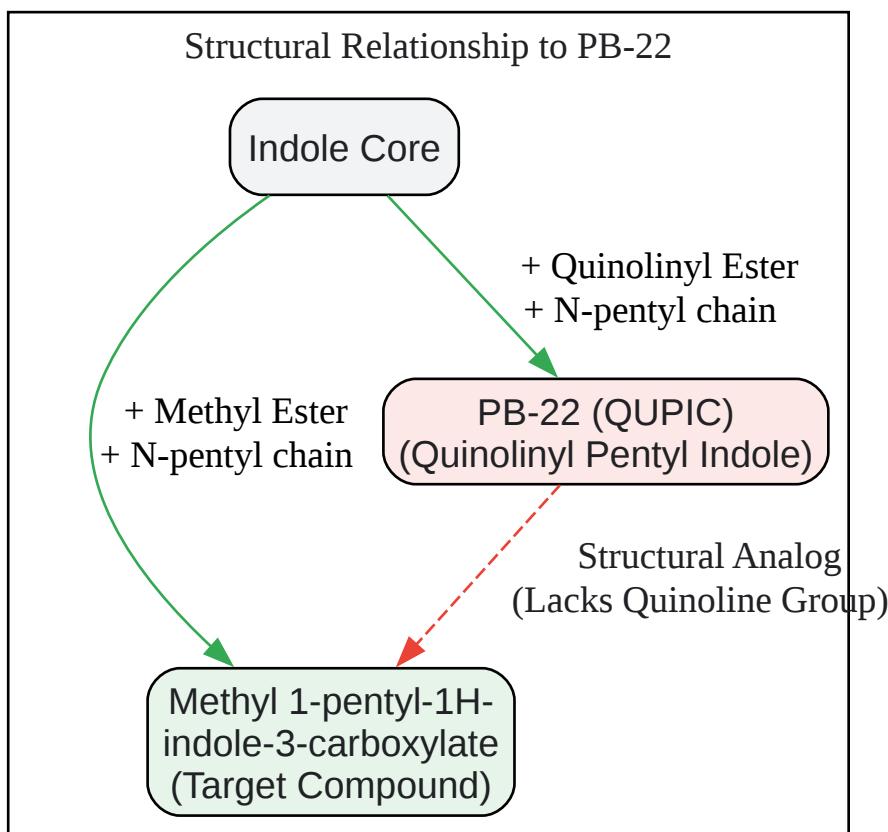
- To a 100 mL round-bottom flask, add Indole-3-carboxylic acid (e.g., 5.0 g).[\[4\]](#)
- Add a magnetic stir bar to the flask.[\[4\]](#)
- In a fume hood, add anhydrous methanol (e.g., 50 mL). The methanol serves as both the reactant and the solvent.[\[4\]](#)

- Stir the mixture until the acid is partially dissolved.[4]
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture.[4] Caution: This addition is exothermic.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

2. Work-up and Purification:

- Once the reaction is complete, allow the mixture to cool to room temperature.[4]
- Carefully pour the cooled mixture into a beaker containing ice-cold water (e.g., 150 mL), which may cause the product to precipitate.[4]
- Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4] Caution: This will cause CO₂ evolution.
- Transfer the neutralized mixture to a separatory funnel.[4]
- Extract the aqueous layer with a suitable organic solvent like ethyl acetate (e.g., 3 x 50 mL). [4]
- Combine the organic layers and wash with brine (1 x 50 mL).[4]
- Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[4]
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

3. Final Purification:


- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure Methyl indole-3-carboxylate as a solid.[4]

N-Alkylation Protocol

Following the esterification, the nitrogen on the indole ring is alkylated using a pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in a suitable solvent like dimethylformamide (DMF) to yield the final product, **Methyl 1-pentyl-1H-indole-3-carboxylate**.

Biological Context and Structural Relationships

While specific biological activity and signaling pathway data for **Methyl 1-pentyl-1H-indole-3-carboxylate** are not available, its structural similarity to the synthetic cannabinoid PB-22 (also known as QUPIC) provides important context.^{[1][2]} PB-22 is a potent agonist for cannabinoid receptors and is a DEA Schedule I controlled substance in the United States.^[5] The subject compound is an analog of PB-22 that lacks the 8-hydroxyquinoline group, which is replaced by a simple methyl ester.^[1] This structural difference is critical and likely alters its pharmacological profile, though the extent is not publicly documented.

[Click to download full resolution via product page](#)

Caption: Structural relationship of the target compound to the indole core and PB-22.

Safety and Handling

Specific safety data for **Methyl 1-pentyl-1H-indole-3-carboxylate** is not readily available. However, for related indole compounds and synthetic cannabinoids, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used.^[6] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation.^[6] Standard laboratory safety practices should be strictly followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Cas 1338925-20-4,methyl-1-pentyl-1H-indole-3-Carboxylate | lookchem [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester | C23H22N2O2 | CID 71604304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- To cite this document: BenchChem. ["Methyl 1-pentyl-1H-indole-3-carboxylate" physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593000#methyl-1-pentyl-1h-indole-3-carboxylate-physical-and-chemical-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com